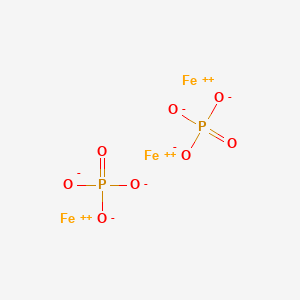

Ferrous phosphate

Description

Properties

CAS No. |

14940-41-1 |

|---|---|

Molecular Formula |

FeH3O4P |

Molecular Weight |

153.84 g/mol |

IUPAC Name |

iron;phosphoric acid |

InChI |

InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

RFGNMWINQUUNKG-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] |

Canonical SMILES |

OP(=O)(O)O.[Fe] |

Other CAS No. |

14940-41-1 |

Related CAS |

50602-84-1 |

Synonyms |

Fe3(PO4)2.8H2O ferrous phosphate vivianite |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Atomic Architecture: A Technical Guide to Ferrous Phosphate Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of ferrous phosphate (Fe₃(PO₄)₂), a compound of significant interest in materials science, geology, and increasingly, in biomedical applications. Understanding the precise atomic arrangement within this compound is crucial for predicting its physicochemical properties, reactivity, and potential interactions in biological systems. This document outlines the crystallographic parameters of its common forms, details the experimental protocols for their determination, and visualizes the logical workflow of structural analysis.

Crystalline Forms of this compound: A Comparative Overview

This compound exists in both anhydrous and hydrated forms, with the latter, known as vivianite, being more common in natural environments. The presence of water molecules significantly influences the crystal lattice, leading to distinct structural characteristics.

Anhydrous this compound (Fe₃(PO₄)₂)

Anhydrous this compound crystallizes in the monoclinic system. Its structure is characterized by a dense packing of Fe²⁺ cations and phosphate (PO₄³⁻) tetrahedra.

Hydrated this compound - Vivianite (Fe₃(PO₄)₂·8H₂O)

Vivianite, the octahydrate of this compound, also belongs to the monoclinic crystal system. Its structure is composed of sheets of corner-sharing FeO₆ octahedra and PO₄ tetrahedra. These sheets are held together by hydrogen bonds involving the water molecules.[1][2] This layered structure accounts for vivianite's characteristic perfect cleavage.[1][2]

Two distinct coordination environments exist for the Fe²⁺ ions in vivianite. One iron site is coordinated to four water molecules and two oxygen atoms from the phosphate groups, while the other is coordinated to two water molecules and four oxygen atoms from the phosphate groups.[2]

Quantitative Crystallographic Data

The precise dimensions and symmetry of the crystal lattices for both anhydrous this compound and vivianite have been determined through diffraction studies. The key crystallographic parameters are summarized in the tables below for easy comparison.

**Table 1: Crystallographic Data for Anhydrous this compound (Fe₃(PO₄)₂) **

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9234 |

| b (Å) | 9.1526 |

| c (Å) | 8.6587 |

| β (°) | 111.6670 |

| Formula Units (Z) | 4 |

Data sourced from Materials Project entry mp-19346.[3]

Table 2: Crystallographic Data for Vivianite (Fe₃(PO₄)₂·8H₂O)

| Parameter | Value (Source 1) | Value (Source 2) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/m | B2/m |

| a (Å) | 10.086 | 10.086 |

| b (Å) | 13.441 | 13.441 |

| c (Å) | 4.703 | 4.703 |

| β (°) | 104.27 | - |

| Formula Units (Z) | 2 | 2 |

Data sourced from multiple references, slight variations exist in reported values.[1][2][4]

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound relies on a suite of sophisticated analytical techniques. The following sections provide detailed methodologies for the key experiments employed.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary technique for elucidating the atomic arrangement in crystalline materials.

Methodology:

-

Crystal Selection and Mounting:

-

A suitable single crystal of this compound, free of defects and of appropriate size (typically < 0.5 mm), is selected under a microscope.

-

The crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

The mounted crystal is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted X-rays) is recorded by a detector. A complete dataset is collected by rotating the crystal through a range of angles.

-

-

Data Processing:

-

The raw diffraction data is processed to determine the unit cell parameters and space group.

-

The intensities of the reflections are integrated and corrected for experimental factors (e.g., absorption, polarization).

-

-

Structure Solution and Refinement:

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

-

Neutron Diffraction

Neutron diffraction provides complementary information to SC-XRD, particularly in locating light atoms like hydrogen, which is crucial for understanding the role of water in hydrated this compound.

Methodology:

-

Sample Preparation:

-

A relatively large single crystal or a polycrystalline powder sample of this compound is required.

-

The sample is placed in a suitable container (e.g., a vanadium can for powder samples).

-

-

Data Collection:

-

The sample is placed in a neutron beam generated by a nuclear reactor or a spallation source.

-

The scattered neutrons are detected at various angles to obtain a diffraction pattern.

-

-

Data Analysis:

-

The data is analyzed using Rietveld refinement for powder diffraction data or other appropriate methods for single-crystal data.

-

The positions of all atoms, including hydrogen, are determined.

-

References

Unraveling the Solubility of Ferrous Phosphate: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility product of ferrous phosphate (Fe₃(PO₄)₂) in aqueous solutions. This compound, a compound of significant interest in various fields including geochemistry, materials science, and pharmacology, exhibits low solubility in water, a critical factor influencing its bioavailability and reactivity. This document delves into the quantitative aspects of its solubility, the experimental methodologies for its determination, and the fundamental chemical equilibria at play.

Quantitative Solubility Data

The solubility of this compound is fundamentally described by its solubility product constant (Ksp), which represents the equilibrium between the solid compound and its constituent ions in a saturated solution. It is crucial to distinguish between the anhydrous form, Fe₃(PO₄)₂, and its hydrated counterpart, vivianite, Fe₃(PO₄)₂·8H₂O, as their solubilities differ.

The dissolution equilibrium for anhydrous this compound is:

Fe₃(PO₄)₂(s) ⇌ 3Fe²⁺(aq) + 2PO₄³⁻(aq)

The corresponding Ksp expression is:

Ksp = [Fe²⁺]³[PO₄³⁻]²

For vivianite, the equilibrium is:

Fe₃(PO₄)₂(s)·8H₂O(s) ⇌ 3Fe²⁺(aq) + 2PO₄³⁻(aq) + 8H₂O(l)

The Ksp expression remains the same as for the anhydrous form.

A review of the scientific literature reveals a range of reported Ksp values, with more consistent data available for vivianite. The discrepancies in reported values can often be attributed to variations in experimental conditions such as temperature, ionic strength, and pH.

| Compound | Formula | Ksp | pKsp (-logKsp) | Temperature (°C) | Ionic Strength (M) | Reference |

| This compound (Vivianite) | Fe₃(PO₄)₂·8H₂O | 10⁻³³·⁶ (±0.5) | 33.6 (±0.5) | 25 | 0.01 | [1][2] |

| This compound (Vivianite) | 10⁻³⁵·⁷⁹ (±0.09) | 35.79 (±0.09) | 25 | Not specified | [3] | |

| This compound (Vivianite) | 10⁻³⁵·⁷⁶⁷ | 35.767 | 25 | Not specified | [4] | |

| This compound (anhydrous) | Fe₃(PO₄)₂ | 1.0 x 10⁻³⁶ | 36.0 | 25 | Not specified | [5][6] |

| This compound | Fe₃(PO₄)₂ | 1.07 x 10⁻²⁹ | 28.97 | 25 | 0.1 | [1] |

Note: The pKsp is the negative logarithm of the Ksp. A higher pKsp value indicates lower solubility. The significant range in reported Ksp values for the anhydrous form highlights the experimental challenges and the sensitivity of solubility to environmental factors.

A study by Al-Borno and Tomson (1994) provides a temperature-dependent equation for the pKsp of vivianite over a range of 5 to 90°C:

pKsp = -234.205 + 12,242.6/T + 92.510 log₁₀T

where T is the temperature in Kelvin.[4]

Experimental Protocols for Ksp Determination

The determination of the solubility product of a sparingly soluble salt like this compound requires precise and carefully controlled experimental procedures. The following outlines a general methodology based on techniques reported in the literature for vivianite.[1][2]

Materials and Reagents

-

High-purity synthetic this compound (vivianite)

-

Deoxygenated, deionized water

-

Non-complexing buffers (e.g., MES for pH 6.0, MOPS for pH 7.0) to control pH without interfering with iron or phosphate speciation.[1][2]

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.[1][2]

-

Analytical grade reagents for the quantification of dissolved iron and phosphate.

Experimental Procedure: Batch Dissolution Method

-

Preparation of Saturated Solution:

-

Add an excess of solid this compound to a known volume of deoxygenated, deionized water in an anaerobic chamber or glovebox to prevent oxidation of Fe²⁺ to Fe³⁺.

-

Adjust the pH of the suspension to the desired value using a non-complexing buffer and small additions of HCl or NaOH.[1][2]

-

Adjust the ionic strength of the solution with a concentrated NaCl solution.[1][2]

-

Continuously stir the suspension at a constant temperature to facilitate the attainment of equilibrium. Equilibrium is typically assumed to be reached when the concentrations of dissolved iron and phosphate remain constant over time, which can take several hours to days.[1]

-

-

Sample Collection and Analysis:

-

Periodically, withdraw aliquots of the suspension.

-

Immediately filter the aliquots through a fine-pore membrane filter (e.g., 0.22 µm) to separate the solid phase from the aqueous phase.

-

Acidify the filtrate to prevent precipitation of iron hydroxides.

-

Analyze the concentration of total dissolved iron and phosphate in the filtrate using appropriate analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or spectrophotometric methods.

-

-

Calculation of Ksp:

-

From the measured total dissolved iron and phosphate concentrations at equilibrium, calculate the molar concentrations of Fe²⁺ and PO₄³⁻ ions. This step may require the use of a chemical speciation model (e.g., MINTEQA2) to account for the formation of aqueous complexes (e.g., FeHPO₄, FeH₂PO₄⁺) and the protonation of phosphate, which are pH-dependent.[4]

-

Substitute the calculated equilibrium concentrations of Fe²⁺ and PO₄³⁻ into the Ksp expression to determine the solubility product constant.

-

Visualizations

Dissolution Equilibrium of this compound

Caption: Dissolution and precipitation equilibrium of this compound.

Experimental Workflow for Ksp Determination

Caption: Workflow for the experimental determination of Ksp.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rates and Mechanism of Vivianite Dissolution under Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility Product - Explore the Science & Experts | ideXlab [idexlab.com]

- 5. rsc.org [rsc.org]

- 6. Questions 1 & 2 refer to the solubility of iron(II) | Chegg.com [chegg.com]

An In-depth Technical Guide to the Thermodynamic Properties of Ferrous Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of ferrous phosphate, with a primary focus on its hydrated form, vivianite (Fe₃(PO₄)₂·8H₂O), due to the greater availability of experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic characteristics of this compound.

Core Thermodynamic Properties of Vivianite (Fe₃(PO₄)₂·8H₂O)

Vivianite, a naturally occurring hydrated this compound, is the most stable form of this compound under anoxic conditions. Its thermodynamic properties are crucial for understanding its formation, stability, and potential interactions in various chemical and biological systems.

Quantitative Thermodynamic Data

The standard thermodynamic properties of vivianite at 298.15 K (25 °C) and 1 bar are summarized in the table below. These values are essential for predicting the spontaneity and equilibrium of reactions involving this mineral.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -5119 ± 19[1] | kJ·mol⁻¹ |

| Standard Molar Entropy | S° | 571.0[1] | J·(K·mol)⁻¹ |

| Standard Gibbs Free Energy of Formation | ΔG°f | -4439 ± 19[1] | kJ·mol⁻¹ |

| Solubility Product Constant | Ksp | 1.07 x 10⁻²⁹[2] | - |

Note: The data presented is for the theoretical composition of vivianite. Natural samples may exhibit variations in their thermodynamic properties.

Anhydrous this compound (Fe₃(PO₄)₂)

Experimentally determined thermodynamic data for anhydrous this compound is scarce in the literature. It is often observed as an amorphous intermediate phase during the thermal decomposition of vivianite.[3] Under anoxic conditions, vivianite dehydrates to an amorphous this compound above 250 °C, which then crystallizes into graftonite, a crystalline form of anhydrous this compound, at temperatures above 500 °C.[3]

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of this compound and its hydrates involves precise calorimetric and analytical techniques. The following sections detail the generalized experimental methodologies applicable to these inorganic compounds.

Solution Calorimetry for Enthalpy of Formation

Solution calorimetry is a common method to determine the enthalpy of formation of inorganic salts. The procedure involves measuring the heat change when the compound and its constituent elements (or simpler compounds with known enthalpies of formation) are dissolved in a suitable solvent.

Methodology:

-

Calorimeter Setup: A constant-pressure calorimeter, such as a coffee-cup calorimeter, is assembled. It consists of two nested polystyrene cups with a lid, a magnetic stirrer, and a calibrated thermometer or temperature probe.[4][5]

-

Solvent Preparation: A known volume of a suitable solvent (e.g., distilled water or a dilute acid) is placed in the calorimeter. The initial temperature of the solvent is recorded once it has stabilized.[4][6]

-

Sample Preparation: A precisely weighed sample of the inorganic salt (e.g., vivianite) is prepared.[6]

-

Dissolution: The weighed sample is added to the solvent in the calorimeter. The mixture is stirred continuously to ensure complete dissolution.[4][6]

-

Temperature Measurement: The temperature of the solution is recorded at regular intervals until a maximum or minimum temperature is reached and the temperature starts to return to the initial temperature.[4]

-

Calculation: The heat absorbed or released by the solution (q_soln) is calculated using the formula: q_soln = m_soln * c_soln * ΔT where m_soln is the mass of the solution, c_soln is the specific heat capacity of the solution (often assumed to be that of water, 4.184 J/g°C), and ΔT is the change in temperature.[6]

-

Enthalpy of Solution: The enthalpy of solution (ΔH_soln) per mole of the salt is then determined. The enthalpy of formation can be calculated using Hess's Law by combining the enthalpy of solution with the known enthalpies of formation of the other reactants and products in the dissolution reaction.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for studying phase transitions.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the powdered sample (typically 2-10 mg) is placed in a DSC sample pan, usually made of aluminum.[7] The pan is then hermetically sealed.[7] An empty, sealed pan is used as a reference.[8]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 10 °C/min).[8] An inert purge gas, such as nitrogen, is typically used to create a controlled atmosphere.[8]

-

Measurement: The DSC instrument heats the sample and reference pans at the programmed rate. It measures the difference in heat flow required to maintain both pans at the same temperature.[9]

-

Data Analysis: The output is a thermogram, a plot of heat flow versus temperature.

-

Heat Capacity: The heat capacity of the sample can be determined from the heat flow signal.

-

Phase Transitions: Endothermic or exothermic peaks in the thermogram indicate phase transitions such as melting, crystallization, or dehydration. The area under the peak is proportional to the enthalpy change of the transition.[10] For vivianite, DSC can be used to study its dehydration and transformation to the anhydrous form.[3]

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key experimental and logical workflows for determining the thermodynamic properties of this compound.

This diagram illustrates the two primary pathways for determining the standard Gibbs free energy of formation for vivianite. The calorimetric route involves experimentally measuring the enthalpy of formation and standard entropy, from which the Gibbs free energy can be calculated. The solubility route involves determining the solubility product constant (Ksp) from which the Gibbs free energy of dissolution, and subsequently formation, can be derived.

This diagram outlines the sequential steps involved in performing a Differential Scanning Calorimetry experiment to determine the heat capacity and study the phase transitions of a solid sample like this compound.

References

- 1. brainly.com [brainly.com]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. laguardia.edu [laguardia.edu]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. web.williams.edu [web.williams.edu]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Nucleation and Crystallization of Ferrous Phosphate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nucleation and crystallization of ferrous phosphate hydrate, with a primary focus on vivianite (Fe₃(PO₄)₂·8H₂O). The document synthesizes current scientific understanding of the non-classical crystallization pathway involving a transient amorphous precursor, details experimental protocols for its synthesis and characterization, and presents key quantitative data. This guide is intended to be a valuable resource for professionals in materials science, geochemistry, environmental science, and pharmaceutical development.

Introduction: The Significance of this compound Hydrate

This compound hydrate, particularly in the form of the mineral vivianite, is a compound of significant interest across various scientific and industrial domains. It plays a crucial role in the biogeochemical cycling of iron and phosphorus in anoxic environments[1]. Its formation is a key process for phosphorus recovery from wastewater, contributing to a circular economy. Furthermore, vivianite serves as a precursor in the synthesis of lithium iron phosphate (LiFePO₄), a critical cathode material for lithium-ion batteries[2]. In the pharmaceutical sector, iron phosphates are explored for applications such as drug delivery and as biocompatible materials[3][4].

Recent research has overturned the classical understanding of vivianite formation, revealing a more complex, multi-step crystallization pathway[1][5]. This guide delves into the intricacies of this non-classical nucleation and growth mechanism.

The Non-Classical Crystallization Pathway of Vivianite

Contrary to classical nucleation theory, which posits a single-step formation of a crystalline nucleus from solution, vivianite crystallization proceeds through a non-classical, multi-step pathway, especially at low to moderate supersaturation levels (Saturation Index ≤ 10.19)[1][2][5][6]. This process involves the initial formation of a transient, metastable amorphous precursor phase.

Formation of Amorphous this compound (AFEP)

The first step in the formation of vivianite is the precipitation of Amorphous this compound (AFEP) from a supersaturated aqueous solution of ferrous ions (Fe²⁺) and phosphate ions (PO₄³⁻)[5][7]. This amorphous intermediate is structurally and compositionally distinct from the final crystalline product.

Transformation of AFEP to Crystalline Vivianite

The metastable AFEP undergoes a subsequent transformation into the more thermodynamically stable crystalline vivianite. This transformation is a critical step and is understood to be driven by hydration and structural rearrangement. The incorporation of water molecules into the AFEP structure is a key driver for this process[2][5][6]. This hydration-induced transformation involves changes in the local bonding environment and symmetry of the iron sites[5][7].

The following diagram illustrates the logical relationship of the non-classical crystallization pathway of vivianite.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound hydrate, based on established laboratory procedures[2][5][6]. All procedures involving ferrous iron must be conducted under strictly anoxic conditions to prevent oxidation.

Synthesis of this compound Hydrate (Vivianite)

This protocol describes the precipitation of vivianite via the AFEP intermediate at room temperature.

Materials:

-

Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

-

Sodium or potassium dihydrogen phosphate (NaH₂PO₄ or KH₂PO₄)

-

Sodium or potassium hydroxide (NaOH or KOH) for pH adjustment

-

Ultrapure, deoxygenated water

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Anaerobic chamber or glovebox

-

Reaction vessel (e.g., perfluoroalkoxy alkane reactor)

-

Magnetic stirrer

-

pH meter and probe

-

Filtration apparatus (e.g., vacuum filtration with 0.2 µm membrane filters)

Procedure:

-

Preparation of Reagents:

-

Precipitation:

-

Inside an anaerobic chamber, mix the ferrous ammonium sulfate solution and the phosphate buffer in the reaction vessel with constant stirring.

-

Monitor the pH of the solution continuously.

-

-

Sampling and Isolation:

-

For characterization of the AFEP intermediate, collect a sample of the suspension within the first minute of the reaction (e.g., 30 seconds) by rapid vacuum filtration[2][6].

-

To obtain crystalline vivianite, allow the reaction to proceed for a longer duration (e.g., several hours to days) before filtering.

-

-

Washing and Drying:

-

Wash the collected precipitate with deoxygenated, ultrapure water to remove soluble ions.

-

Dry the sample under vacuum or in a desiccator within the anaerobic chamber.

-

Characterization Techniques

A multi-technique approach is essential for characterizing the different stages of this compound hydrate formation[1].

-

UV-Visible (UV-Vis) Spectrophotometry: In-situ monitoring of the reaction progress by measuring the turbidity of the solution over time[6].

-

Electron Microscopy (SEM and TEM): Ex-situ analysis of the morphology and structure of the precipitates. Transmission Electron Microscopy (TEM) with Selected Area Electron Diffraction (SAED) is crucial for identifying the amorphous nature of the initial precipitate[2].

-

X-ray Diffraction (XRD): To determine the crystalline structure of the final product and confirm the amorphous nature of the precursor.

-

Infrared (IR) Spectroscopy: To probe the bonding environments, particularly the role of water and phosphate groups in the transformation from AFEP to vivianite.

-

Thermogravimetric Analysis (TGA): To quantify the water content in the different phases (AFEP vs. vivianite)[6].

-

Synchrotron-based X-ray Absorption Spectroscopy (XAS): To investigate the local atomic structure and oxidation state of iron in the amorphous and crystalline phases[5][7].

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound hydrate.

Quantitative Data

The following tables summarize key quantitative data from studies on the nucleation and crystallization of this compound hydrate.

Table 1: Physicochemical Parameters and Composition

| Parameter | Value | Reference |

| Saturation Index (SI) for non-classical pathway | ≤ 10.19 | [2][5][6] |

| pH for synthesis | ~7.2 | [2][6] |

| Fe/P ratio in initial precipitate (AFEP) | 1.41 ± 0.01 | [6] |

| Chemical formula of AFEP | Fe₃(PO₄)₂·4.7H₂O | |

| Chemical formula of Vivianite | Fe₃(PO₄)₂·8H₂O | |

| Solubility Product (Ksp) of Vivianite at 25 °C | 1.75 x 10⁻³⁵ | [2][6] |

Table 2: Structural and Kinetic Data

| Parameter | Value | Reference |

| Apparent activation energy for vivianite growth | ~51 kJ/mol | |

| Average Fe-O bond distance in AFEP | ~2.08 Å | [2][6] |

| Average Fe-O bond distance in Vivianite | ~2.21 Å | [2][6] |

| Average Fe-P bond distance in AFEP | ~3.34 Å | [2][6] |

| Average Fe-P bond distance in Vivianite | ~3.33 Å | [2][6] |

Factors Influencing Nucleation and Crystallization

Several factors can influence the formation of this compound hydrate, affecting the reaction kinetics, crystal morphology, and the final product.

-

Supersaturation: The degree of supersaturation is a primary determinant of the nucleation pathway. At high supersaturation, different pathways may be involved, while the non-classical pathway via AFEP is dominant at moderately high to low supersaturation[6].

-

Temperature: Temperature affects the kinetics of the transformation from AFEP to vivianite. Higher temperatures generally lead to a faster transformation rate.

-

pH: The pH of the solution influences the speciation of both iron and phosphate and thus the supersaturation with respect to vivianite. Optimal pH ranges have been identified for efficient crystallization[8].

-

Fe/P Molar Ratio: The molar ratio of ferrous iron to phosphate in the initial solution is a critical factor for the crystallization process[8].

-

Presence of Other Ions: The presence of other ions in solution can potentially influence the nucleation and growth of vivianite.

Conclusion

The nucleation and crystallization of this compound hydrate, specifically vivianite, is a complex process that deviates from classical models. The discovery of the amorphous this compound (AFEP) intermediate and the elucidation of the non-classical, hydration-driven transformation pathway have significantly advanced our understanding. This knowledge is crucial for controlling the synthesis of this compound materials with desired properties for applications in environmental remediation, energy storage, and potentially in the pharmaceutical industry. Further research into the kinetics of the AFEP-to-vivianite transformation and the influence of various environmental factors will continue to refine our ability to manipulate this important crystallization process.

References

- 1. dggv.de [dggv.de]

- 2. Nucleation and Crystallization of this compound Hydrate via an Amorphous Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Amorphous Versus Crystalline Ferrous Phosphate: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous phosphate (Fe₃(PO₄)₂), an inorganic iron salt, is a compound of significant interest in pharmaceuticals, nutrition, and materials science. It exists in two primary solid-state forms: amorphous and crystalline. The arrangement of atoms—disordered in amorphous solids and highly ordered in crystalline structures—profoundly influences its physicochemical properties and, consequently, its biological performance. For researchers, scientists, and drug development professionals, a comprehensive understanding of the distinct characteristics of amorphous versus crystalline this compound is critical for applications ranging from iron supplementation and food fortification to novel drug delivery systems. This technical guide provides an in-depth overview of the core differences between these two forms, detailing their properties, the experimental methods used for their characterization, and their interactions within biological systems.

Physicochemical Properties: A Comparative Analysis

The structural differences between amorphous and crystalline this compound give rise to significant variations in their physical and chemical properties. Amorphous this compound generally exhibits superior solubility and bioavailability, which is attributed to its higher free energy state and lack of a long-range ordered crystal lattice.[1]

Data Presentation: Quantitative Comparison of Amorphous and Crystalline this compound

The following table summarizes key quantitative data comparing the properties of amorphous and crystalline this compound based on findings from various studies. It is important to note that specific values can vary depending on the synthesis method, particle size, and the specific crystalline polymorph.

| Property | Amorphous this compound | Crystalline this compound | Key Observations |

| Solubility in Dilute Acid (e.g., 0.1N HCl) | Significantly higher; one study on ferric phosphate showed the amorphous form to be over five times more soluble than its crystalline counterpart.[1] | Lower; decreases with higher crystallinity.[2] | The higher solubility of the amorphous form is a key driver of its enhanced bioavailability.[1][2] |

| Relative Bioavailability Value (RBV) % (vs. Ferrous Sulfate) | High; can approach that of ferrous sulfate, especially for nanoparticles (up to 96-99% for ferric phosphate nanoparticles).[1][2] | Low; reported as low as 10-33% for crystalline ferric phosphate.[1] | The amorphous form is significantly more bioavailable for iron absorption.[2] |

| Specific Surface Area (SSA) (m²/g) | Generally higher; can be significantly increased with nanoparticle synthesis (e.g., 68.6 to 194.7 for ferric phosphate nanoparticles).[2] | Generally lower (e.g., 25 to 65 for crystalline ferric phosphate dihydrate).[2][3] | Amorphous forms, especially as nanoparticles, present a larger surface area for interaction and dissolution.[2] |

| Dissolution Rate | Faster dissolution rates have been measured for amorphous iron phosphates compared to their crystalline counterparts.[4] | Slower dissolution rates. | The disordered structure of the amorphous form facilitates a more rapid release of ions into solution. |

| Amorphous Content (%) | By definition, high. Can be quantified in semi-crystalline materials. | Low to negligible in highly crystalline forms. | The degree of amorphousness is a strong predictor of solubility and bioavailability.[1][5] |

Experimental Protocols

A variety of experimental techniques are employed to synthesize and characterize the different forms of this compound.

Synthesis Methodologies

Synthesis of Amorphous this compound: Amorphous this compound can be synthesized through rapid precipitation reactions where conditions are controlled to prevent the formation of an ordered crystal lattice.

-

Objective: To produce this compound in a disordered, amorphous state.

-

Methodology: A common method involves the reaction of a soluble ferrous salt (e.g., ferrous sulfate or ferrous ammonium sulfate) with a phosphate source (e.g., phosphoric acid or a phosphate salt) at a controlled pH.[6][7] The reaction is typically carried out at a low temperature to inhibit crystallization.[6] For instance, mixing equimolar solutions of ferrous ammonium sulfate and a sodium phosphate reagent at a controlled pH can lead to the instantaneous formation of an amorphous this compound precursor.[7][8] The resulting precipitate is then rapidly isolated and dried to preserve its amorphous nature.

Synthesis of Crystalline this compound (Vivianite): Crystalline this compound, such as vivianite (Fe₃(PO₄)₂·8H₂O), can be formed through controlled crystallization processes, sometimes via an amorphous intermediate.[7][8]

-

Objective: To synthesize the thermodynamically stable, crystalline form of this compound.

-

Methodology: Crystalline this compound can be obtained by allowing the amorphous precursor to transform over time in solution.[7][8] This process can be influenced by factors such as pH, temperature, and the presence of seeding crystals.[9][10] One method involves the initial formation of an amorphous this compound intermediate, which is then aged in the reaction solution to allow for crystallization into vivianite.[7][8] Another approach involves refluxing amorphous this compound in phosphoric acid to induce a phase transition to the crystalline form.[11]

Characterization Techniques

X-Ray Diffraction (XRD):

-

Objective: To determine the degree of crystallinity of a this compound sample. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in a broad halo.[2][11]

-

Methodology:

-

Sample Preparation: The this compound powder is carefully packed into a sample holder to ensure a flat, uniform surface.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays over a range of angles (2θ).

-

Data Analysis: The resulting diffraction pattern is analyzed. The presence of sharp peaks indicates crystallinity, while a broad, diffuse background is characteristic of amorphous content. The percentage of amorphous material can be estimated by comparing the integrated areas of the crystalline peaks and the amorphous halo.[2]

-

Dynamic Vapor Sorption (DVS):

-

Objective: To quantify the amorphous content in a predominantly crystalline this compound sample. This technique is highly sensitive and can detect low levels of amorphous material.[1]

-

Methodology:

-

Principle: Amorphous regions in a material are less stable and have a higher affinity for solvent vapors (typically water) than crystalline regions.[1] DVS measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH).

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in the DVS instrument.

-

Analysis: The sample is subjected to a programmed series of RH steps, and the mass change due to water sorption is recorded. The amount of water sorbed by the amorphous content is significantly higher than that sorbed by the crystalline portion. By comparing the sample's water uptake to that of a 100% amorphous standard, the amorphous content can be quantified.[1]

-

Solubility Testing:

-

Objective: To determine the solubility of this compound in a relevant medium, such as dilute hydrochloric acid, to simulate gastric conditions.[1][12]

-

Methodology:

-

A known amount of the this compound sample is added to a specific volume of the dissolution medium (e.g., 0.1 N HCl).[1][12]

-

The mixture is agitated at a constant temperature (e.g., 37 °C) for a defined period.[12]

-

Aliquots of the solution are withdrawn at various time points, filtered, and analyzed for their iron content using techniques like atomic absorption spectroscopy or colorimetric methods with indicators like ferrozine.[12]

-

Relative Bioavailability (RBV) Assay (Rat Hemoglobin Repletion Bioassay):

-

Objective: To determine the in vivo bioavailability of an iron source relative to a standard, highly bioavailable source like ferrous sulfate.[1][2]

-

Methodology:

-

Animal Model: Typically, weanling rats are made anemic by feeding them an iron-deficient diet.

-

Dosing: The anemic rats are then divided into groups and fed diets supplemented with different levels of the test iron sources (amorphous and crystalline this compound) and the reference standard (ferrous sulfate).

-

Data Collection: Hemoglobin levels are monitored over a specific period.

-

Data Analysis: The gain in hemoglobin iron is calculated for each group. The RBV is determined by comparing the slope of the dose-response curve (hemoglobin gain versus iron intake) for the this compound source to that of the ferrous sulfate standard.[2]

-

Mandatory Visualizations

Experimental Workflows

Caption: Synthesis workflows for amorphous and crystalline this compound.

Caption: Experimental workflow for characterizing this compound.

Logical Relationships

Caption: Relationship between structure and properties of this compound.

Role in Drug Delivery and Biological Interactions

The advantageous properties of amorphous ferrous and ferric phosphates, particularly in nanoparticle form, have led to their exploration as vehicles for drug delivery.[13] Their biocompatibility and high bioavailability make them attractive candidates.[13][14]

For instance, ferric phosphate nanoparticles have been investigated for the delivery of the anticancer drug doxorubicin.[13] The formation of a complex between the ferric ion and doxorubicin facilitates drug loading onto the nanoparticles.[13] Studies have shown that this complexation can enhance the cytotoxicity of the drug against cancer cells compared to the free drug.[13] While this research has focused on ferric phosphate, the principles could potentially be extended to amorphous this compound systems.

At present, the scientific literature does not extensively detail the direct involvement of amorphous or crystalline this compound in specific intracellular signaling pathways beyond the general pathways of iron metabolism. The primary mechanism of action, especially in the context of iron supplementation, is centered on its dissolution in the gastrointestinal tract to release ferrous ions, which are then absorbed by intestinal cells. The higher solubility and dissolution rate of the amorphous form lead to a greater concentration of available iron for absorption.[1][15]

The solid-state form of this compound is a critical determinant of its functionality, particularly in biological applications. Amorphous this compound, with its disordered atomic structure, consistently demonstrates higher solubility, a faster dissolution rate, and consequently, greater bioavailability compared to its crystalline counterpart.[1][2] This makes it a more effective source of iron for nutritional purposes and a promising candidate for advanced drug delivery systems. For researchers and professionals in drug development, the ability to control the synthesis to favor the amorphous state and to accurately characterize the degree of amorphousness are key to harnessing the full potential of this versatile compound.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102695760A - Iron phosphate and its preparation method - Google Patents [patents.google.com]

- 4. minsocam.org [minsocam.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nucleation and Crystallization of this compound Hydrate via an Amorphous Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase-controlled synthesis of iron phosphates via phosphation of β-FeOOH nanorods - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. asianpubs.org [asianpubs.org]

- 13. Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iron phosphate nanoparticles for food fortification: Biological effects in rats and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Capacity of Lithium Iron Phosphate Batteries

This technical guide provides a comprehensive overview of the theoretical capacity of lithium iron phosphate (LiFePO₄) batteries, targeting researchers, scientists, and professionals in drug development with an interest in battery technology. The document details the fundamental principles governing the theoretical capacity, the calculation methodology, a comparison with practical capacity, and the experimental protocols for its determination.

Fundamental Principles of Theoretical Capacity

The theoretical capacity of a battery material is the total amount of charge that can be stored per unit mass of the active material, assuming a complete electrochemical reaction. For Lithium Iron Phosphate (LiFePO₄), this is dictated by the reversible insertion and extraction of lithium ions into and from its olivine crystal structure. The underlying electrochemical reaction is as follows:

Anode (Graphite): C₆ + xLi⁺ + xe⁻ ⇌ LiₓC₆

Cathode (LiFePO₄): LiFePO₄ ⇌ FePO₄ + Li⁺ + e⁻

The overall reaction demonstrates the transfer of one lithium ion and one electron per formula unit of LiFePO₄ during the charge and discharge processes. This single-electron transfer is a key determinant of its theoretical capacity. The excellent reversibility of this reaction is linked to the structural similarity between LiFePO₄ and FePO₄, which minimizes structural stress during cycling[1].

Calculation of Theoretical Capacity

The theoretical specific capacity (Q) of an electrode material can be calculated using Faraday's laws of electrolysis. The formula is:

Q = (n * F) / M

Where:

-

n is the number of electrons transferred per formula unit of the active material. For LiFePO₄, n = 1.

-

F is the Faraday constant, which is the charge of one mole of electrons (approximately 96485 C/mol or 26.8 Ah/mol)[2].

-

M is the molar mass of the active material. For LiFePO₄, the molar mass is approximately 157.76 g/mol .

Calculation:

Q = (1 * 26.8 Ah/mol) / 157.76 g/mol Q ≈ 0.170 Ah/g Q ≈ 170 mAh/g

This calculation confirms the widely cited theoretical specific capacity of LiFePO₄ to be approximately 170 mAh/g[1][3][4][5].

Comparison of Theoretical and Practical Capacity

While the theoretical capacity of LiFePO₄ is 170 mAh/g, the practical or commercial capacity is typically lower. This discrepancy arises from several factors including manufacturing variances, material purity, and operational conditions[4].

| Parameter | Value | Reference |

| Theoretical Capacity | ~170 mAh/g | [1][3][4][5] |

| Practical Capacity | 120 - 160 mAh/g | [4] |

| Specific Energy | 90 - 160 Wh/kg | [6] |

| Nominal Voltage | 3.2 V | [6][7] |

| Operating Voltage Range | 2.0 V to 3.6 V | [3] |

| Cycle Life | 2,500 - 9,000 cycles | [6] |

Recent advancements, such as modifications with graphene or carbon coatings, have been shown to enhance practical capacities by improving conductivity and lithium-ion transport[4][8]. Some studies have reported capacities exceeding 200 mAh/g with such modifications[4].

Experimental Protocols for Determining Practical Capacity

The practical capacity of a LiFePO₄ battery is determined through galvanostatic cycling, which involves charging and discharging the battery at a constant current.

This is a common method to determine the capacity of a battery.

Methodology:

-

Full Charge: The LiFePO₄ battery is fully charged to its specified upper voltage limit, typically around 3.6-3.65 V, using a constant current-constant voltage (CC-CV) protocol[6][9].

-

Rest Period: A rest period of about 1 hour is allowed for the battery to stabilize.

-

Constant Current Discharge: The battery is then discharged at a constant current. A common discharge rate is 0.2C or 0.5C, where C is the nominal capacity of the battery[10][11]. For a 100 Ah battery, a 0.2C rate corresponds to a 20 A discharge current[10][12].

-

Cut-off Voltage: The discharge continues until the battery voltage reaches a predetermined cut-off voltage, typically between 2.0 V and 2.8 V[6][13].

-

Capacity Calculation: The practical capacity (in Ampere-hours) is calculated by multiplying the discharge current by the time taken to reach the cut-off voltage[10][11].

Formula: Capacity (Ah) = Discharge Current (A) × Discharge Time (h)[9]

This method is similar to the constant current test but uses a constant power load.

Methodology:

-

Full Charge: The battery is fully charged as in the constant current test.

-

Rest Period: A rest period is observed.

-

Constant Power Discharge: The battery is connected to a constant power load and discharged until the voltage drops to the cut-off limit.

-

Capacity Calculation: The capacity in Watt-hours is calculated by multiplying the power in watts by the discharge time in hours[13].

Formula: Capacity (Wh) = Power (W) × Discharge Time (h)[13]

Conclusion

The theoretical capacity of lithium iron phosphate batteries is a fundamental property derived from its electrochemical characteristics, with a calculated value of approximately 170 mAh/g. While this represents the maximum possible capacity, the practical capacity achieved in commercial cells is lower due to various real-world limitations. Understanding the factors that influence practical capacity and the standardized experimental protocols for its measurement is crucial for the research and development of advanced LiFePO₄ batteries. Future advancements in materials science, such as the use of nanostructuring and conductive coatings, continue to bridge the gap between theoretical and practical performance.

References

- 1. mdpi.com [mdpi.com]

- 2. Theoretical Capacity Calculation Of Electrode Materials [tobmachine.com]

- 3. Lithium Iron Phosphate - Battery Design [batterydesign.net]

- 4. What Is the Specific Capacity of LiFePO4 Batteries? | Redway Tech [redway-tech.com]

- 5. Enhanced Electrochemical Properties of LiFePO<sub>4</sub> as Positive Electrode of Li-Ion Batteries for HEV Application [file.scirp.org]

- 6. Lithium iron phosphate battery - Wikipedia [en.wikipedia.org]

- 7. How to Calculate the Capacity and Voltage of LiFePO4 Battery You Need | LiFePO4 Battery [lifepo4-battery.com]

- 8. mdpi.com [mdpi.com]

- 9. How to Test The Capacity of LiFePO4 Battery? - Basengreen [basengroup.com]

- 10. volthium.com [volthium.com]

- 11. energiepanda.com [energiepanda.com]

- 12. rebelbatteries.com [rebelbatteries.com]

- 13. How to Test LiFePO4 Battery Capacity – A Step by Step Guide [minghongpower.com]

fundamental mechanisms of iron phosphate electrocatalysis

An In-depth Technical Guide to the Fundamental Mechanisms of Iron Phosphate Electrocatalysis

Executive Summary

Iron phosphates have emerged as a highly promising class of electrocatalysts due to their earth abundance, low cost, and environmental benignity.[1] Composed of iron, phosphorus, and oxygen, these materials exhibit significant catalytic activity for fundamentally important electrochemical reactions, including the Oxygen Evolution Reaction (OER), Hydrogen Evolution Reaction (HER), and Oxygen Reduction Reaction (ORR). Their performance is deeply rooted in the synergistic interplay between iron centers and phosphate groups, which influences electronic structure, surface acidity, and active site generation.[2] A critical aspect of their function, particularly in oxygen evolution, is their role as precatalysts, undergoing in situ electrochemical conversion into the true active species.[1][3] This guide provides a comprehensive overview of the core mechanisms, quantitative performance data, and detailed experimental protocols relevant to iron phosphate electrocatalysis, intended for researchers and scientists in the fields of materials science, chemistry, and sustainable energy.

Fundamental Electrocatalytic Mechanisms

The catalytic activity of iron phosphates is highly dependent on the specific electrochemical reaction. The underlying mechanisms for OER, HER, and ORR involve distinct roles of the iron and phosphate components.

Oxygen Evolution Reaction (OER)

The OER is a critical anodic reaction in water splitting and metal-air batteries. Iron phosphates are often considered highly effective precatalysts for the OER in alkaline media.[1][3]

-

In Situ Transformation: Under anodic OER conditions, the initial iron phosphate material undergoes surface reconstruction. It is electrochemically converted into a more catalytically active, amorphous or poorly crystalline layer of iron (oxyhydr)oxide (FeOOH).[3] This in situ generated layer serves as the true active site for water oxidation.

-

Adsorbate Evolution Mechanism (AEM): On the surface of the newly formed FeOOH, the OER is believed to proceed via the conventional AEM. This involves a four-step proton-coupled electron transfer process where active iron sites adsorb hydroxyl ions (OH⁻) and are sequentially oxidized to form O, OOH, and finally release O₂.

-

Role of Phosphate: While the phosphate may leach out from the surface during transformation, its initial presence is crucial.[3] The phosphate groups can modify the electronic properties of the iron centers, influence the morphology of the catalyst to create a high surface area, and potentially stabilize the higher oxidation states of iron required for the catalytic cycle.[4] Doping iron phosphates with other metals like ruthenium can create heterojunctions (e.g., Ru–O–P) that further enhance the number of active sites and improve conductivity.[5][6]

Hydrogen Evolution Reaction (HER)

For the HER, iron phosphates can act as direct catalysts, with both iron and phosphate playing synergistic roles. The mechanism is particularly effective due to the unique properties of the material's surface.[7]

-

Synergistic Active Sites: The surface of iron phosphate materials offers a bifunctional advantage. The negatively charged phosphate (PO₄³⁻) groups act as proton acceptors, facilitating the adsorption of protons (H⁺) or water molecules. Simultaneously, the coordinated iron metal sites serve as hydride acceptors (H⁻ sinks), promoting efficient electron transfer and the formation of hydrogen intermediates.[7]

-

Mixed Valence States: The presence of a tuned ratio of Fe²⁺ and Fe³⁺ can enhance stability and performance. This mixed-valence composition helps to suppress the oxidation and dissolution of the material during the reaction, leading to greater durability.[7]

-

Reaction Steps: The HER proceeds through either the Volmer-Heyrovsky or Volmer-Tafel pathway. The synergistic sites on iron phosphate facilitate the initial Volmer step (H⁺ + e⁻ → H), where H is an adsorbed hydrogen atom.

Oxygen Reduction Reaction (ORR)

While less common as primary ORR catalysts, the incorporation of phosphorus into iron-based systems, such as Fe-N-C materials, has shown significant enhancement in activity.[8][9]

-

Modified Coordination Sphere: In highly active Fe-N-C catalysts, the core active site is typically an iron atom coordinated to nitrogen atoms (FeN₄). The introduction of phosphorus atoms into the second coordination sphere modifies the electronic environment of the FeN₄ moiety.[8][9]

-

Optimized Adsorption: This phosphorus incorporation helps to balance the adsorption energies of key ORR intermediates (*OOH and *O) on the iron active site. This optimization facilitates the efficient four-electron pathway (O₂ + 2H₂O + 4e⁻ → 4OH⁻), which is preferred for applications like fuel cells and metal-air batteries, while minimizing the less efficient two-electron pathway that produces peroxide.[8][9]

Data Presentation: Electrocatalytic Performance

The following tables summarize quantitative data for iron phosphate-based electrocatalysts from cited literature.

Table 1: Oxygen Evolution Reaction (OER) Performance

| Catalyst Material | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |

|---|---|---|---|---|---|

| Fe₃O₃(PO₄) (precatalyst) | 1 M KOH | ~280 (at 1.51V vs RHE) | Not specified | Not specified | [3] |

| Ru-modified Iron Phosphate | 1.0 M KOH | 250 | 34 | > 45 hours at 334 mV | [5][6] |

| Iron Phosphate Hydroxide | 1 M KOH | 281 | Not specified | > 12 hours | [10] |

| Cobalt Iron Phosphate | 1 M KOH | 251.9 | Not specified | > 100 hours |[11] |

Table 2: Hydrogen Evolution Reaction (HER) Performance

| Catalyst Material | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |

|---|---|---|---|---|---|

| Fe₃(PO₄)(OH)₆·3H₂O | 1 M KOH | 130 | 87 | > 80 hours at 100 mA/cm² | [7][12] |

| Iron Phosphate Hydroxide | 1 M H₃PO₄ | 165.7 | Not specified | > 12 hours | [10] |

| Fe₀.₄₃Co₂.₅₇(PO₄)₂ | 1.0 M KOH | ~75 | Not specified | > 100 hours | [13] |

| Cobalt Iron Phosphate | 1 M H₃PO₄ | 55.5 | Not specified | > 100 hours |[11] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of iron phosphate electrocatalysts.

Catalyst Synthesis Protocols

Protocol 1: Hydrothermal Synthesis of Iron Phosphate Hydroxide [10]

-

Precursor Solution: Prepare an aqueous solution containing 0.1 M iron(III) chloride (FeCl₃) and 0.1 M ammonium dihydrogen phosphate (NH₄H₂PO₄).

-

Substrate Preparation: Clean a suitable substrate (e.g., stainless steel, nickel foam) by sonicating in acetone, ethanol, and deionized water sequentially.

-

Hydrothermal Reaction: Place the cleaned substrate into a Teflon-lined stainless-steel autoclave filled with the precursor solution. Seal the autoclave and heat it to 120°C for 6 hours.

-

Product Recovery: After the autoclave cools to room temperature, remove the substrate, which is now coated with the iron phosphate hydroxide film.

-

Washing and Drying: Rinse the coated substrate thoroughly with deionized water and ethanol to remove any residual ions and dry it in an oven at 60°C.

Protocol 2: Electrodeposition of Iron Phosphate Hydroxide Hydrate [7]

-

Electrolyte Bath: Prepare an electrolyte bath containing 50 mM iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), 50 mM iron(II) sulfate heptahydrate (FeSO₄·7H₂O), and 100 mM sodium hypophosphite (NaH₂PO₂) in deionized water.

-

Electrochemical Setup: Use a standard three-electrode cell with a nickel foam substrate as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Deposition: Perform electrodeposition using chronoamperometry by applying a constant potential of -1.0 V vs. SCE for 600 seconds.

-

Post-Treatment: After deposition, rinse the catalyst-coated nickel foam with deionized water and dry it under vacuum.

Electrochemical Evaluation Protocol[11]

-

Cell Assembly: Assemble a three-electrode electrochemical cell in the desired electrolyte (e.g., 1.0 M KOH for OER/HER, or a buffered solution for pH-sensitive studies). Use the prepared iron phosphate catalyst on its substrate as the working electrode, a graphite rod or Pt foil as the counter electrode, and an Ag/AgCl or Hg/HgO electrode as the reference electrode.

-

Potential Conversion: Convert all measured potentials to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059×pH + E⁰(Ref).

-

Pre-activation: Cycle the working electrode using cyclic voltammetry (CV) for 20-50 cycles within a non-faradaic potential window to stabilize the catalyst surface.

-

Polarization Curves (LSV): Record the catalytic activity by performing Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 1-5 mV/s) in the relevant potential range. The data must be corrected for iR drop, where R is the uncompensated solution resistance measured by Electrochemical Impedance Spectroscopy (EIS).

-

Tafel Analysis: Plot the overpotential (η) versus log(|j|) from the iR-corrected LSV data. The linear portion of this plot gives the Tafel slope (b), which provides insight into the rate-determining step of the reaction mechanism.

-

Stability Test: Assess the catalyst's durability by performing chronoamperometry (constant potential) or chronopotentiometry (constant current density, e.g., 10 or 100 mA/cm²) for an extended period (e.g., 12-100 hours).

Visualization of Workflows and Pathways

The following diagrams illustrate key processes in iron phosphate electrocatalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Highly clean and efficient iron phosphates modified by Ru nanocrystals for water oxidation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Highly clean and efficient iron phosphates modified by Ru nanocrystals for water oxidation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. An iron phosphate hydroxide hydrate electrocatalyst: synergistic effects of Fe2+ and Fe3+ for enhanced hydrogen evolution reaction stability - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 8. Boosting Oxygen Electrocatalytic Activity of Fe–N–C Catalysts by Phosphorus Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. tccollege.org [tccollege.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mineralogy and Natural Occurrence of Ferrous Phosphate Minerals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mineralogy and natural occurrence of key ferrous phosphate minerals. It is intended to serve as a technical resource, offering detailed information on their properties, formation environments, and analytical characterization methods. The quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for common analytical techniques are provided. Additionally, a key alteration pathway is visualized to illustrate the dynamic nature of these minerals.

Introduction to this compound Minerals

This compound minerals are a group of naturally occurring compounds containing iron in the +2 oxidation state (Fe²⁺) and phosphate (PO₄)³⁻ anions. These minerals are found in a variety of geological settings and play a significant role in the geochemical cycling of phosphorus and iron.[1][2] Their presence and characteristics can provide valuable insights into the redox conditions and chemical environment at the time of their formation.[3] For professionals in drug development, understanding the crystal structures and chemical properties of these minerals can be relevant for studies in biomineralization and the development of iron-phosphate-based therapeutic agents.

Core this compound Minerals: Mineralogy and Occurrence

This section details the properties and natural occurrences of three key this compound minerals: vivianite, ludlamite, and the closely related ferric phosphate mineral, strengite, which often forms from the alteration of ferrous phosphates.

Vivianite

Vivianite is a hydrated this compound and is the most common mineral in this group.[4][5] It is notable for its striking color change upon exposure to light and air, from colorless or pale green to deep blue or indigo, due to the oxidation of Fe²⁺ to Fe³⁺.[6][7]

Natural Occurrence: Vivianite is a secondary mineral typically formed in reducing environments where both iron and phosphorus are abundant.[8] Common geological settings include:

-

Sedimentary Deposits: Found in clays, bog iron ores, and recent alluvial deposits, often replacing organic material such as fossil bones, teeth, and shells.[7]

-

Pegmatites: Occurs in phosphate-rich granite pegmatites as an alteration product of primary phosphate minerals like triphylite.[9]

-

Hydrothermal Veins: Can be found in hydrothermal ore deposits.[10]

Associated Minerals: Pyrite, siderite, pyrrhotite, and other phosphate minerals.[7]

Ludlamite

Ludlamite is a rarer hydrated iron phosphate mineral, often prized by collectors for its apple-green to bright green crystals.[11][12]

Natural Occurrence: Ludlamite is typically found in:

-

Granite Pegmatites: It forms as a secondary mineral resulting from the hydrothermal alteration of earlier phosphate-bearing minerals under reducing conditions.[12][13]

-

Oxidized Zones of Ore Deposits: It can also occur in the oxidation zones of some ore deposits.

Associated Minerals: Vivianite, triphylite, siderite, phosphoferrite, and apatite.[12][13]

Strengite

Strengite is the ferric iron (Fe³⁺) analogue of variscite and is often formed through the oxidation of primary this compound minerals.[14][15][16] Its presence is an indicator of the degree of oxidation a rock has undergone.[15]

Natural Occurrence: Strengite is a secondary mineral found in:

-

Granite Pegmatites: Forms as an alteration product of iron-bearing phosphates like triphylite.[14][15]

-

Iron Ores and Gossans: It is also found in iron ore deposits and gossans.[14]

-

Soils: Can form in soils where phosphate from organic matter or fertilizers reacts with iron minerals.[17]

Associated Minerals: Variscite, rockbridgeite, and other secondary phosphate minerals.[15]

Data Presentation: Comparative Mineral Properties

The following tables summarize the key quantitative data for vivianite, ludlamite, and strengite.

Table 1: Chemical and Physical Properties

| Property | Vivianite | Ludlamite | Strengite |

| Chemical Formula | Fe₃(PO₄)₂·8H₂O[6][7][8] | (Fe,Mn,Mg)₃(PO₄)₂·4H₂O[11][18] | FePO₄·2H₂O[14][16][19] |

| Color | Colorless, pale green to deep blue/indigo upon oxidation[6][7] | Apple-green to bright green[11][12] | Pink, violet-red, purple[15][16] |

| Luster | Vitreous to pearly[6][10] | Vitreous to greasy[11][13] | Vitreous[15] |

| Streak | White to bluish-white, alters to dark blue or brown[6] | Pale greenish-white[11][13] | White[15][19] |

| Mohs Hardness | 1.5 - 2[6][7] | 3.5[11][20] | 3.5 - 4[15][16] |

| Specific Gravity | 2.64 - 2.68[6] | 3.12 - 3.19[11][13] | ~2.87[15][19] |

| Cleavage | Perfect on {010}[6][7] | Perfect on {001}[11][13] | Good on {010}, poor on {001}[15][19] |

| Fracture | Fibrous[6][7] | Conchoidal[12] | Conchoidal[15] |

Table 2: Crystallographic and Optical Properties

| Property | Vivianite | Ludlamite | Strengite |

| Crystal System | Monoclinic[6][10] | Monoclinic[11][12] | Orthorhombic[14][15] |

| Crystal Class | 2/m[7] | 2/m[13] | 2/m 2/m 2/m[15] |

| Space Group | C2/m[7] | P2₁/a[13] | Pcab[16] |

| Unit Cell Parameters | a ≈ 10.09 Å, b ≈ 13.44 Å, c ≈ 4.70 Å, β ≈ 104.3°[7] | a ≈ 10.54 Å, b ≈ 4.65 Å, c ≈ 9.32 Å, β ≈ 100.4°[13] | a ≈ 8.71 Å, b ≈ 9.87 Å, c ≈ 10.11 Å |

| Optical Properties | Biaxial (+)[7] | Biaxial (+)[13] | Biaxial (+)[16] |

| Refractive Indices | nα = 1.579-1.616, nβ = 1.602-1.656, nγ = 1.629-1.675[7] | nα = 1.650-1.653, nβ = 1.669-1.675, nγ = 1.688-1.697[13] | nα = 1.705, nβ = 1.709, nγ = 1.740 |

Experimental Protocols for Mineral Characterization

This section provides detailed methodologies for the characterization of this compound minerals using common analytical techniques.

X-Ray Powder Diffraction (XRD)

Objective: To identify the crystalline phases present in a sample and to determine unit cell parameters.

Methodology:

-

Sample Preparation:

-

Grind a small amount of the mineral sample to a fine powder (<10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[21]

-

Mount the powdered sample onto a sample holder. This can be a zero-background holder (e.g., single crystal silicon) or a standard glass slide with a recessed area. Ensure the sample surface is flat and level with the surface of the holder.

-

-

Instrument Setup:

-

Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the generator to 40 kV and 40 mA.

-

Use a divergent slit, an anti-scatter slit, and a receiving slit appropriate for the desired resolution.

-

-

Data Collection:

-

Scan the sample over a 2θ range of 5° to 70°.

-

Use a step size of 0.02° 2θ and a count time of 1-2 seconds per step.

-

Rotate the sample during analysis to improve particle statistics.

-

-

Data Analysis:

-

Process the raw data to remove background noise and identify the 2θ positions and intensities of the diffraction peaks.

-

Compare the experimental diffraction pattern with a reference database (e.g., the ICDD Powder Diffraction File) to identify the mineral phases.[5]

-

Perform a Rietveld refinement to obtain accurate unit cell parameters and quantitative phase analysis if multiple phases are present.[22]

-

Raman Spectroscopy

Objective: To identify mineral phases and investigate their molecular structure based on vibrational modes.

Methodology:

-

Sample Preparation:

-

For micro-Raman analysis, a polished thin section or a single crystal can be used. Little to no sample preparation is required for crystalline samples.[4]

-

Ensure the surface to be analyzed is clean.

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a microscope.

-

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

-

Calibrate the spectrometer using a silicon standard (peak at 520.7 cm⁻¹).

-

-

Data Collection:

-

Place the sample on the microscope stage and focus on the area of interest.

-

Set the laser power to a low level (e.g., 1-5 mW) to avoid sample damage, especially for dark-colored minerals.

-

Acquire spectra over a Raman shift range of 100 to 4000 cm⁻¹.

-

Use an acquisition time and number of accumulations sufficient to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectra to remove cosmic rays and baseline fluorescence.

-

Identify the positions and relative intensities of the Raman bands.

-

Compare the obtained spectrum with a reference database of mineral Raman spectra (e.g., RRUFF database) for identification.[23]

-

Mössbauer Spectroscopy

Objective: To determine the oxidation state (Fe²⁺ vs. Fe³⁺) and coordination environment of iron atoms in the mineral structure.

Methodology:

-

Sample Preparation:

-

Grind the mineral sample to a fine powder.

-

Prepare a sample absorber by uniformly distributing the powder in a sample holder. The optimal thickness depends on the iron content of the mineral.

-

-

Instrument Setup:

-

Use a Mössbauer spectrometer in transmission mode.

-

The source is typically ⁵⁷Co diffused in a rhodium matrix.[24]

-

The spectrometer is calibrated using a standard α-iron foil.

-

-

Data Collection:

-

Collect the spectrum at room temperature. For some minerals, low-temperature measurements (down to liquid helium temperature) may be necessary to resolve magnetic ordering.

-

The velocity of the source is varied to scan the energy range of interest.

-

-

Data Analysis:

-

Fit the Mössbauer spectrum with Lorentzian line shapes to determine the hyperfine parameters: isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine field (B).

-

The isomer shift provides information about the oxidation state and coordination of the iron.

-

The quadrupole splitting gives information about the symmetry of the electronic environment around the iron nucleus.

-

The relative areas of the absorption peaks corresponding to Fe²⁺ and Fe³⁺ can be used to determine the Fe²⁺/Fe³⁺ ratio in the sample.[25][26]

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Objective: To observe the morphology and determine the elemental composition of the mineral at the micro-scale.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Use a scanning electron microscope equipped with an energy-dispersive X-ray spectrometer.

-

Set the accelerating voltage to 15-20 kV for general analysis.

-

Select an appropriate working distance and spot size.

-

-

Data Collection:

-

Obtain secondary electron (SE) or backscattered electron (BSE) images to observe the morphology and compositional variations.

-

Acquire EDS spectra from points of interest or generate elemental maps over a selected area.

-

For quantitative analysis, use appropriate standards and acquire spectra for a sufficient amount of time to obtain good counting statistics.

-

-

Data Analysis:

-

Identify the elements present in the sample based on the characteristic X-ray peaks in the EDS spectrum.

-

Use the instrument's software to perform quantitative analysis, which typically involves ZAF or similar correction procedures.

-

Interpret the elemental maps to understand the spatial distribution of elements within the sample.

-

Wet Chemical Analysis for Iron and Phosphorus

Objective: To determine the bulk concentration of iron and phosphorus in the mineral sample.

Methodology:

-

Sample Digestion:

-

Accurately weigh about 0.2 g of the finely powdered mineral sample into a beaker.

-

Add a mixture of concentrated acids (e.g., aqua regia: 3 parts HCl, 1 part HNO₃) and heat gently on a hot plate in a fume hood until the sample is completely dissolved. For resistant minerals, hydrofluoric acid (HF) in a Teflon beaker may be necessary, followed by evaporation with perchloric acid (HClO₄) to remove fluoride.

-

Cool the solution and dilute it to a known volume (e.g., 100 mL) with deionized water.

-

-

Iron (Fe) Determination (e.g., by Atomic Absorption Spectrometry - AAS):

-

Prepare a series of standard solutions of known iron concentrations.

-

Aspirate the standards and the diluted sample solution into the AAS instrument.

-

Measure the absorbance of the samples and standards at the appropriate wavelength for iron (e.g., 248.3 nm).

-

Construct a calibration curve from the standards and determine the iron concentration in the sample solution.

-

-

Phosphorus (P) Determination (e.g., by UV-Vis Spectrophotometry - Molybdenum Blue Method):

-

Take an aliquot of the digested sample solution.

-

Add an ammonium molybdate solution and a reducing agent (e.g., ascorbic acid or stannous chloride). This forms a blue-colored phosphomolybdate complex.

-

Allow the color to develop for a specific time.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 880 nm) using a UV-Vis spectrophotometer.

-

Prepare a series of phosphate standard solutions and treat them in the same way to create a calibration curve.

-

Determine the phosphorus concentration in the sample from the calibration curve.

-

Visualization of Mineral Alteration Pathway

The following diagram illustrates the oxidation pathway of vivianite, a common alteration process that leads to the formation of other iron phosphate minerals.

Caption: Oxidation pathway of vivianite to metavivianite and santabarbaraite.

Conclusion

The study of this compound minerals provides a window into the geochemical processes governing the interplay of iron and phosphorus in various geological environments. For researchers in materials science and drug development, the unique crystal structures and chemical reactivity of these minerals offer potential for innovative applications. This guide has provided a foundational understanding of the mineralogy, natural occurrence, and analytical characterization of key this compound minerals, serving as a valuable technical resource for further investigation and application.

References

- 1. Analytical SEM Solutions for Geology - Part I | Bruker [bruker.com]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. Mineralogy and genesis of rare Al-phosphate minerals in weathered itabirite and iron ore from the Quadrilátero Ferrífero, Minas Gerais, Brazil [researchonline.jcu.edu.au]

- 4. Mineral Inclusion Analysis Made Easy with Raman Spectroscopy [thermofisher.com]

- 5. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 6. Vivianite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 7. Vivianite - Wikipedia [en.wikipedia.org]

- 8. geologyscience.com [geologyscience.com]

- 9. msaweb.org [msaweb.org]

- 10. sagespiritsstore.com [sagespiritsstore.com]

- 11. zh.mindat.org [zh.mindat.org]

- 12. Ludlamite (Ludlamite) - Rock Identifier [rockidentifier.com]

- 13. mindat.org [mindat.org]

- 14. Strengite: Properties, Information – Geology In [geologyin.com]

- 15. galleries.com [galleries.com]

- 16. Strengite - Wikipedia [en.wikipedia.org]

- 17. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 18. Ludlamite Mineral Data [webmineral.com]

- 19. Strengite Mineral Data [webmineral.com]

- 20. gemsociety.org [gemsociety.org]

- 21. pubs.usgs.gov [pubs.usgs.gov]

- 22. iucr.org [iucr.org]

- 23. Raman Spectroscopy for Mineral Identification: A Practical Guide – MSA [msaweb.org]

- 24. Neutron, X-ray diffraction, DSC, Raman, Mössbauer and leaching studies of iron phosphate glasses and crystalline phases - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00295H [pubs.rsc.org]

- 25. "Mössbauer Spectral Studies of Iron Phosphate Containing Minerals and C" by Gary J. Long and Fernande Grandjean [scholarsmine.mst.edu]

- 26. mst.elsevierpure.com [mst.elsevierpure.com]

- 27. Preparing geological samples for SEM analysis - University of Plymouth [plymouth.ac.uk]

- 28. SEM/EDX Geological Sample Analysis [houstonem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of Ferrous and Ferric Phosphates Versus pH

The solubility of iron phosphate compounds is a critical parameter in fields ranging from environmental science and agriculture to pharmaceutical development. For drug development professionals, understanding the pH-dependent solubility of ferrous (Fe²⁺) and ferric (Fe³⁺) phosphates is paramount for designing effective iron supplements, as solubility in the gastrointestinal tract directly impacts bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of both iron forms as a function of pH, supported by quantitative data, experimental protocols, and conceptual diagrams.

Chemical Background: The Influence of pH